5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one
CAS No.: 1803593-95-4
Cat. No.: VC2606773
Molecular Formula: C8H5BrN2O3
Molecular Weight: 257.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803593-95-4 |
|---|---|
| Molecular Formula | C8H5BrN2O3 |
| Molecular Weight | 257.04 g/mol |
| IUPAC Name | 5-bromo-6-nitro-2,3-dihydroisoindol-1-one |
| Standard InChI | InChI=1S/C8H5BrN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12) |
| Standard InChI Key | NSZNCBCSKKEKTI-UHFFFAOYSA-N |
| SMILES | C1C2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])Br |
| Canonical SMILES | C1C2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])Br |
Introduction
Physical and Chemical Properties
5-Bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with a molecular formula of C8H5BrN2O3 and a molecular weight of 257.04 g/mol. The compound belongs to the isoindole family, characterized by a benzene ring fused to a five-membered ring containing a nitrogen atom. In this particular compound, the structure is further distinguished by the presence of a bromine atom at position 5 and a nitro group at position 6.
The presence of these functional groups significantly influences the compound's reactivity and properties. The nitro group, being strongly electron-withdrawing, affects the electronic distribution across the molecule, while the bromine atom provides opportunities for substitution reactions in organic synthesis.
Structural Characteristics
The structural characteristics of 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one include a rigid heterocyclic framework with specific functional groups that determine its chemical behavior. The compound features a lactam moiety (the cyclic amide in the five-membered ring), which contributes to its stability and potential for hydrogen bonding. The presence of the nitro group adjacent to the bromine atom creates a unique electronic environment that influences the compound's reactivity patterns.
Physical Properties Data
While specific physical property data for 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one is limited in the available literature, we can compare it with the structurally similar compound 6-bromo-5-nitro-1,3-dihydro-2H-indol-2-one, which has nearly identical molecular weight. This comparison provides insight into the likely physical properties of our target compound.
These physical properties highlight the compound's stability under standard conditions, with a high boiling point characteristic of many heterocyclic compounds containing polar functional groups.
Synthesis Methods
The synthesis of 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one typically follows a specific reaction pathway involving nitration of a precursor compound. The primary synthetic route involves the reaction of 5-bromo-2,3-dihydro-1H-isoindol-1-one with nitric acid under carefully controlled conditions. This nitration process introduces the nitro group at the 6-position of the molecule.
Synthetic Pathway
The synthesis can be broken down into several key steps:
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Preparation of the 5-bromo-2,3-dihydro-1H-isoindol-1-one precursor
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Nitration reaction using concentrated nitric acid, typically with sulfuric acid as a catalyst
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Isolation and purification of the final product
The reaction conditions must be carefully controlled to ensure regioselective nitration at the desired position. Temperature, concentration of reagents, and reaction time are critical parameters that influence the yield and purity of the final product.
Alternative Synthesis Approaches
While the direct nitration of 5-bromo-2,3-dihydro-1H-isoindol-1-one is the most common approach, alternative synthetic strategies may involve:
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Sequential functionalization of the isoindole core, introducing the bromine and nitro groups in a controlled sequence
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Construction of the heterocyclic system from appropriately substituted benzene derivatives
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Metal-catalyzed cross-coupling reactions to introduce the bromine functionality
These alternative approaches may offer advantages in terms of regioselectivity, yield, or the ability to introduce additional functional groups.
Chemical Reactions and Mechanisms
5-Bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one can participate in various chemical reactions, primarily due to the reactivity of its functional groups. Understanding these reactions is essential for its application in organic synthesis and medicinal chemistry.
Reduction Reactions
One of the most significant transformations involves the reduction of the nitro group to form an amino derivative. This reduction can be achieved using various reducing agents, with hydrogen gas in the presence of a palladium catalyst being particularly effective. The resulting amino compound can serve as a versatile intermediate for further functionalization.
The reduction follows a stepwise mechanism, typically proceeding through nitroso and hydroxylamine intermediates before forming the final amine product:
Substitution Reactions
The bromine atom in 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides. These reactions are facilitated by the electron-withdrawing effect of the adjacent nitro group, which activates the carbon-bromine bond toward nucleophilic attack.
The general mechanism involves:
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Nucleophilic attack at the carbon bearing the bromine
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Formation of a Meisenheimer complex intermediate
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Elimination of the bromine leaving group
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Rearomatization to form the substituted product
Oxidation Reactions
While less commonly reported, 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one can also undergo oxidation reactions under appropriate conditions. These transformations may target different functional groups within the molecule, including the secondary amine or the methylene group in the five-membered ring.
Applications in Scientific Research
5-Bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one has found applications across various scientific disciplines, demonstrating its versatility as a research tool and synthetic intermediate.
Chemistry Applications
In the field of chemistry, the compound serves as:
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A valuable building block for the synthesis of more complex heterocyclic systems
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A reagent in organic synthesis, particularly for the preparation of compounds with potential biological activity
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A model compound for studying the electronic effects of nitro and halogen substituents on heterocyclic systems
Its well-defined reactivity patterns make it a useful tool for developing new synthetic methodologies and exploring structure-reactivity relationships.
Biological Research
In biological research, 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one is utilized in:
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Enzyme inhibition studies, where it can interact with specific protein targets
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Protein interaction analyses, leveraging its ability to form halogen bonds and participate in various non-covalent interactions
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Structure-activity relationship studies to develop compounds with enhanced biological properties
The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with biological molecules, modulating the activity of target proteins and pathways.
Industrial Applications
In industrial contexts, 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one serves as:
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An intermediate in the synthesis of specialty chemicals
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A building block for the development of new materials with specific properties
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A precursor in the preparation of compounds with potential applications in various industrial sectors
Comparison with Similar Compounds
To better understand the unique properties and applications of 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several compounds share structural similarities with 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one, including:
Functional Group Effects
The presence of both bromine and nitro groups in 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one confers unique properties that distinguish it from its analogs:
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The nitro group's strong electron-withdrawing effect enhances the reactivity of the bromine toward nucleophilic substitution
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The combination of these groups creates a specific electronic distribution that influences the compound's interactions with biological targets
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The spatial arrangement of these functional groups determines the compound's molecular recognition properties and its ability to engage in specific binding interactions
| Hazard Statement | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion; wash hands thoroughly after handling |
| H315 | Causes skin irritation | Use appropriate gloves; avoid skin contact |
| H319 | Causes serious eye irritation | Wear eye protection; avoid eye contact |
| H335 | May cause respiratory irritation | Use in well-ventilated areas; avoid inhalation of dust |
These hazard classifications are consistent with the properties of many nitro-substituted aromatic compounds, which often exhibit toxicity and irritant properties.
Future Research Directions
Research involving 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one continues to evolve, with several promising directions for future investigation.
Synthetic Applications
Future research may explore:
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Development of more efficient and selective synthetic routes to 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one and its derivatives
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Application of modern synthetic methodologies, such as flow chemistry and photocatalysis, to improve the preparation of this compound
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Utilization of the compound as a building block for the synthesis of complex heterocyclic systems with potential applications in materials science and medicinal chemistry
Biological Activity Exploration
Investigations into the biological properties of 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one and its derivatives may focus on:
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Screening for specific enzyme inhibitory activities
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Evaluation of potential antimicrobial, antiviral, or anticancer properties
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Structure-activity relationship studies to optimize biological activity
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Molecular modeling and docking studies to predict interactions with biological targets
Materials Science Applications
The unique structural features of 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one suggest potential applications in materials science:
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Development of functional materials with specific electronic or optical properties
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Investigation of the compound's potential as a component in sensing devices
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Exploration of its utility in the preparation of polymers with tailored properties
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